2-(Tributylstannyl)pyrazine

Catalog No.
S715259
CAS No.
205371-27-3
M.F
C16H30N2Sn
M. Wt
369.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)pyrazine

CAS Number

205371-27-3

Product Name

2-(Tributylstannyl)pyrazine

IUPAC Name

tributyl(pyrazin-2-yl)stannane

Molecular Formula

C16H30N2Sn

Molecular Weight

369.1 g/mol

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

OVBXTKIWZAHFAC-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1

Organic Synthesis

  • Precursor for Heterocycle Synthesis

    2-(Tributylstannyl)pyrazine can serve as a valuable building block for the synthesis of diverse heterocyclic compounds. Its reactive Sn-C bond allows for coupling reactions with various electrophiles, enabling the creation of complex heterocyclic structures with potential applications in pharmaceuticals and functional materials [].

  • Stannylation Reactions

    The tributyltin group in 2-(Tributylstannyl)pyrazine can participate in various stannylation reactions, introducing the tin moiety into organic molecules. This functionalization strategy can be employed to modify the reactivity and properties of organic molecules, potentially leading to the development of novel materials and catalysts [].

Material Science

  • Precursor for Metal-Organic Frameworks (MOFs)

    The pyrazine ring in 2-(Tributylstannyl)pyrazine can act as a chelating ligand, coordinating with metal ions to form MOFs. These porous materials with well-defined structures hold promise for applications in gas storage, separation, and catalysis [].

  • Organic-Inorganic Hybrid Materials

    2-(Tributylstannyl)pyrazine can be incorporated into the design of organic-inorganic hybrid materials, combining the unique properties of organic and inorganic components. Such materials offer potential applications in optoelectronics, photovoltaics, and sensors [].

2-(Tributylstannyl)pyrazine is an organotin compound characterized by the presence of a pyrazine ring substituted with a tributylstannyl group. Its molecular formula is C₁₆H₃₀N₂Sn, and it has a molecular weight of approximately 369.13 g/mol. The structure consists of a pyrazine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, bonded to a tributylstannyl group, which is derived from tin . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

There is no current information available on the specific mechanism of action of 2-(Tributylstannyl)pyrazine in any biological system.

  • Organotin compounds, including tributyltin derivatives, are known to be toxic and can have various health effects.
  • Tributyltin is classified as acutely toxic, an irritant, and an environmental hazard.
  • Due to the presence of the tributyltin group, 2-(Tributylstannyl)pyrazine should be handled with appropriate precautions in a well-ventilated fume hood, wearing personal protective equipment like gloves, safety glasses, and lab coat.
Typical of organotin compounds. Key reactions include:

  • Cross-Coupling Reactions: It is frequently used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, making it valuable in synthetic organic chemistry .
  • Oxidation: The compound can undergo oxidation to form tin oxides and other oxidation products, which can influence its reactivity and stability.
  • Reduction: Reduction processes may convert the tributylstannyl groups into lower oxidation states, affecting the compound's properties and potential applications.

The synthesis of 2-(Tributylstannyl)pyrazine typically involves the following methods:

  • Direct Substitution: One common method includes the reaction of pyrazine derivatives with tributylstannyl chloride or other tributylstannyl reagents under appropriate conditions to facilitate nucleophilic substitution at the 2-position of the pyrazine ring .
  • Palladium-Catalyzed Cross-Coupling: As mentioned earlier, this method allows for the formation of carbon-carbon bonds involving 2-(Tributylstannyl)pyrazine as a key intermediate or reactant in more complex syntheses.

2-(Tributylstannyl)pyrazine finds various applications in:

  • Organic Synthesis: Its primary application lies in organic synthesis as a reagent for constructing complex molecules through cross-coupling reactions .
  • Material Science: Due to its organotin nature, it may also be explored for use in polymer chemistry and materials science, particularly in developing new materials with unique properties.

Several compounds share structural similarities with 2-(Tributylstannyl)pyrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(Trimethylstannyl)pyrazineOrganotin PyrazineSmaller methyl groups; different reactivity
2-(Di-n-butylstannyl)pyrazineOrganotin PyrazineTwo butyl groups; may exhibit different properties
2-PyrazinyltributyltinOrganotin CompoundSimilar structure but lacks the pyrazine ring

These compounds highlight the versatility and variability within organotin chemistry while emphasizing the unique characteristics imparted by the tributyl group in 2-(Tributylstannyl)pyrazine. Each compound's reactivity and applications can differ significantly based on their substituents and structural configurations.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (95.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.56%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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